An In-depth Technical Guide to 4-Chloro-1-indanone: Chemical Properties and Structure
An In-depth Technical Guide to 4-Chloro-1-indanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-1-indanone is a halogenated derivative of 1-indanone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its rigid bicyclic structure and the presence of reactive sites make it a versatile building block for constructing more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental data of 4-Chloro-1-indanone, presented for the discerning scientific audience.
Chemical Structure and Identification
4-Chloro-1-indanone possesses a fused ring system consisting of a benzene ring fused to a cyclopentanone ring, with a chlorine atom substituted at the 4-position of the aromatic ring.
Chemical Structure Diagram
Caption: Chemical structure of 4-Chloro-1-indanone.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-chloro-2,3-dihydro-1H-inden-1-one[1][2] |
| CAS Number | 15115-59-0[1][2] |
| Molecular Formula | C₉H₇ClO[1][2] |
| SMILES | O=C1CCC2=C(Cl)C=CC=C12[1] |
| InChIKey | MYCZDIIPHIGLCH-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of 4-Chloro-1-indanone are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 166.61 g/mol [1] | AChemBlock |
| Appearance | Pale yellow crystals[3] | ResearchGate |
| Melting Point | 90-92 °C[3] | ResearchGate |
| Purity | 97% | AChemBlock[1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 4-Chloro-1-indanone.
Table 3: Spectroscopic Data Summary
| Spectroscopy | Key Peaks/Shifts |
| ¹³C NMR (CDCl₃) | δ (ppm) 25.27, 36.40, 122.41, 129.29, 133.27, 134.52, 139.38, 152.97, 206.19[3] |
| ¹H NMR (CDCl₃) | δ (ppm) 7.7 (d, J= 7.7 Hz, 1H, ArH), 7.68 (d, J= 7.6 Hz, 1H, ArH)[3] |
| FT-IR (KBr) | ν (cm⁻¹) 3066, 2925, 1707, 1598, 1428, 1325, 1261, 1133, 1037, 788, 610[3] |
| Mass Spec (m/z) | 168 (M+2), 166 (M), 149 (100), 138, 125, 103, 77, 63, 51[3] |
Synthesis and Experimental Protocols
4-Chloro-1-indanone can be synthesized via a multi-step process starting from 2-chlorobenzaldehyde.[3] The key final step involves an intramolecular Friedel-Crafts acylation.
Experimental Workflow for the Synthesis of 4-Chloro-1-indanone
Caption: Synthetic pathway of 4-Chloro-1-indanone.
Detailed Experimental Protocol for the Cyclization of 3-(2-chlorophenyl)propionic acid:
A common method for the preparation of 4-chloro-1-indanone involves the cyclization of 3-(2-chlorophenyl)propionic acid.[3] While various reagents can be employed for this intramolecular Friedel-Crafts acylation, the general procedure is as follows:
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Reagent Preparation: The starting material, 3-(2-chlorophenyl)propionic acid, is dissolved in a suitable inert solvent.
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Cyclizing Agent Addition: A strong acid or dehydrating agent (e.g., polyphosphoric acid, Eaton's reagent, or thionyl chloride followed by a Lewis acid) is added to the solution.
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Reaction Conditions: The reaction mixture is typically heated to facilitate the intramolecular acylation. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction is quenched, often by pouring it onto ice. The product is then extracted into an organic solvent.
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Purification: The crude product is purified by recrystallization or column chromatography to yield pure 4-Chloro-1-indanone.
Reactivity and Applications in Drug Development
4-Chloro-1-indanone is a key starting material in the synthesis of various pharmaceutical and agrochemical compounds.[3] Its cyclopentanone ring is susceptible to reactions such as bromination, which introduces further functionalization points.[3]
One notable application is in the synthesis of potential binders for GABAB receptors.[3] The indanone moiety serves as a rigid scaffold to which other pharmacophoric elements can be attached. For instance, bromination of 4-chloro-1-indanone at the 2-position, followed by cyanation and reduction, can yield (4-chloro-2,3-dihydro-1H-inden-2-yl)methanamine, a precursor for GABAB receptor modulators.[3]
Logical Relationship in Derivative Synthesis
Caption: Synthesis of a GABAB receptor precursor.
Safety Information
4-Chloro-1-indanone is classified as harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.
GHS Classification:
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statement: H302: Harmful if swallowed[2]
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Hazard Class: Acute toxicity, oral (Category 4)[2]
Conclusion
4-Chloro-1-indanone is a well-characterized chemical compound with significant utility as a synthetic intermediate in medicinal chemistry and other areas of organic synthesis. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and synthetic methodologies. The presented information is intended to support researchers and drug development professionals in the effective utilization of this versatile building block.
